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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to measuring ENMD-2076 Tartrate target

engagement. The information is presented in a question-and-answer format to directly address

specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: What is ENMD-2076 Tartrate and what are its primary molecular targets?

ENMD-2076 is an orally active, small-molecule kinase inhibitor. Its primary mechanism of

action involves the inhibition of several key pathways crucial for tumor growth and survival,

including proliferation, angiogenesis, and cell cycle regulation.[1][2] Its principal molecular

targets are Aurora A kinase and a range of angiogenic kinases, including Vascular Endothelial

Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Q2: How can I directly measure the binding of ENMD-2076 to its kinase targets?

Direct target engagement can be quantified using in vitro kinase assays and cellular thermal

shift assays (CETSA).

In Vitro Kinase Assays: These assays utilize recombinant kinase enzymes to determine the

concentration of ENMD-2076 required to inhibit 50% of the kinase activity (IC50). This

provides a direct measure of the compound's potency against a specific kinase.[1][3]
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Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm that ENMD-

2076 binds to its target proteins within a cellular environment.[4][5][6] The principle is that

drug binding stabilizes the target protein, leading to an increase in its melting temperature.[4]

[5]

Q3: What are the key pharmacodynamic biomarkers to assess ENMD-2076 target engagement

in cells and in vivo?

The most reliable pharmacodynamic biomarkers for ENMD-2076 are the phosphorylation levels

of downstream substrates of its primary targets.

For Aurora A Kinase Inhibition: A well-established biomarker is the phosphorylation of histone

H3 at serine 10 (pHH3).[7][8] Inhibition of Aurora A by ENMD-2076 leads to a decrease in

pHH3 levels.[7]

For Angiogenic Kinase Inhibition (VEGFRs): The autophosphorylation of VEGFR2 (KDR) is a

key indicator of target engagement.[1][9] Treatment with ENMD-2076 results in a sustained

inhibition of VEGFR2 activation.[2] Additionally, plasma levels of soluble VEGFR2

(sVEGFR2) can be monitored in clinical settings.[10]

Q4: What are the expected cellular effects following target engagement by ENMD-2076?

Successful target engagement by ENMD-2076 leads to distinct cellular phenotypes:

Cell Cycle Arrest: Inhibition of Aurora A kinase disrupts mitotic progression, leading to a

G2/M phase cell cycle arrest.[3][9]

Induction of Apoptosis: Prolonged mitotic arrest and inhibition of survival signaling can lead

to programmed cell death (apoptosis).[3]

Anti-proliferative Effects: By inhibiting key kinases involved in cell division and growth

signaling, ENMD-2076 demonstrates potent anti-proliferative activity across a wide range of

cancer cell lines.[1][2]

Anti-angiogenic Effects: Inhibition of VEGFR and FGFR signaling pathways prevents the

formation of new blood vessels, a critical process for tumor growth and metastasis.[2]
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Troubleshooting Guides
Problem 1: Inconsistent IC50 values in in vitro kinase assays.

Possible Cause Troubleshooting Step

ATP Concentration

Ensure the ATP concentration used is at or near

the Km for each specific kinase.[3] IC50 values

are highly dependent on ATP concentration.

Enzyme Activity

Verify the activity of the recombinant kinase.

Use a fresh batch of enzyme if necessary.

Ensure the enzyme concentration results in

approximately 30% phosphorylation of the

substrate in the absence of the inhibitor.[3]

Compound Solubility

Check the solubility of ENMD-2076 in the assay

buffer. Precipitated compound will lead to

inaccurate concentrations. Consider using a

different solvent or adjusting the buffer

composition.

Assay Conditions

Maintain consistent incubation times and

temperatures. Ensure the assay buffer

components (e.g., MgCl2, DTT) are at the

correct concentrations.[3][11]

Problem 2: No significant change in pHH3 levels after ENMD-2076 treatment in cell culture.
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Possible Cause Troubleshooting Step

Cell Cycle Synchronization

Aurora A activity and H3 phosphorylation peak

during the G2/M phase. For a more robust

signal, consider synchronizing the cells in G2/M

prior to treatment.

Treatment Duration and Dose

Optimize the concentration and duration of

ENMD-2076 treatment. A time-course and dose-

response experiment is recommended to

determine the optimal conditions for observing a

decrease in pHH3.

Antibody Quality

Validate the specificity and sensitivity of the anti-

phospho-Histone H3 (Ser10) antibody. Use a

positive control (e.g., cells treated with a known

Aurora kinase inhibitor) to confirm antibody

performance.[7]

Cell Line Sensitivity

Different cell lines may exhibit varying sensitivity

to ENMD-2076.[7] Confirm that the chosen cell

line expresses Aurora A and is sensitive to the

anti-proliferative effects of the drug.

Problem 3: Difficulty in detecting a thermal shift in CETSA experiments.
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Possible Cause Troubleshooting Step

Suboptimal Heating Conditions

The temperature range for the heat challenge is

critical. Perform a temperature gradient

experiment to identify the optimal melting

temperature (Tm) of the target protein in your

specific cell line.[4]

Insufficient Drug Concentration

Ensure that the concentration of ENMD-2076

used is sufficient to achieve target saturation in

the cells. This may be significantly higher than

the in vitro IC50 value.

Protein Abundance

The target protein may be of low abundance,

making detection difficult. Consider using a

more sensitive detection method or enriching

the protein fraction of interest.

Target Destabilization

In some cases, ligand binding can destabilize a

protein, leading to a negative thermal shift.[6]

Analyze the data for both positive and negative

shifts in the melting curve.

Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
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Kinase Target IC50 (nM)

Aurora A 14[1][3]

Flt3 1.86[3]

VEGFR2/KDR 7 - 58.2[9][10]

Aurora B 350[1][9]

FGFR1 92.7 - 93[9][10]

FGFR2 70.8 - 71[9][10]

c-Kit 120[10]

PDGFRα 56.4[9]

SRC 20.2[3]

Table 2: Anti-proliferative Activity of ENMD-2076 in Cancer Cell Lines

Cell Line Type IC50 Range (µM)

Human Solid Tumor and Hematopoietic Cancer

Cell Lines
0.025 - 0.7[1][2]

Human Leukemia Cell Lines 0.025 - 0.53[9]

Myeloma Cell Lines 2.99 - 7.06[3]

Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Histone
H3 (Ser10)

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere

overnight. Treat cells with varying concentrations of ENMD-2076 or vehicle control for the

desired time period.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-

PAGE, and transfer them to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with a primary antibody against

phospho-Histone H3 (Ser10).[7] Subsequently, incubate with an appropriate HRP-conjugated

secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., total

Histone H3 or Actin).

Protocol 2: In Vitro Aurora A Kinase Assay
Assay Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2,

0.1mg/ml BSA, 50µM DTT).[12]

Compound Dilution: Prepare a serial dilution of ENMD-2076 Tartrate in the kinase buffer.

Kinase Reaction: In a microplate, add the recombinant Aurora A kinase, the kinase substrate

(e.g., Kemptide), and the diluted ENMD-2076.

Initiate Reaction: Start the reaction by adding ATP at a concentration close to its Km for

Aurora A.

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

[12]

Detection: Stop the reaction and measure the kinase activity. This can be done using various

methods, such as radiometric assays (32P-ATP) or luminescence-based assays that

measure ADP production (e.g., ADP-Glo™ Kinase Assay).[12]
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Data Analysis: Plot the percentage of kinase inhibition against the log concentration of

ENMD-2076 and determine the IC50 value using non-linear regression.
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Caption: Signaling pathways inhibited by ENMD-2076 Tartrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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